Enrofloxacin hydrochloride
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Overview
Description
Enrofloxacin hydrochloride is a synthetic antibacterial agent belonging to the fluoroquinolone class of antibiotics. It is widely used in veterinary medicine to treat a variety of bacterial infections in animals. This compound is known for its broad-spectrum activity against both Gram-negative and Gram-positive bacteria, making it a valuable tool in the fight against bacterial diseases in livestock and pets .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enrofloxacin hydrochloride is synthesized through a multi-step chemical processOne common method involves the reaction of 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with hydrochloric acid to form this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process typically includes the preparation of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The final product is then purified and formulated into various dosage forms for veterinary use .
Chemical Reactions Analysis
Types of Reactions: Enrofloxacin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the quinolone core, affecting its antibacterial activity.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include hydrochloric acid, potassium hydroxide, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound include its active metabolite, ciprofloxacin, and other derivatives with modified antibacterial properties .
Scientific Research Applications
Enrofloxacin hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and modification of fluoroquinolone antibiotics.
Biology: this compound is used to study bacterial resistance mechanisms and the effects of antibiotics on bacterial populations.
Medicine: It is used in veterinary medicine to treat bacterial infections in animals, including respiratory, urinary, and gastrointestinal infections.
Industry: this compound is used in the aquaculture industry to control bacterial infections in fish and other aquatic animals
Mechanism of Action
Enrofloxacin hydrochloride is part of the fluoroquinolone family of antibiotics, which includes other compounds such as ciprofloxacin, levofloxacin, and ofloxacin. Compared to these similar compounds, this compound is unique in its veterinary applications and its specific activity against a broad spectrum of bacterial pathogens. While ciprofloxacin is also used in human medicine, this compound is primarily used in veterinary settings .
Comparison with Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Ofloxacin
- Norfloxacin
Enrofloxacin hydrochloride stands out due to its specific formulation and regulatory approval for use in animals, making it a critical tool in veterinary medicine .
Properties
IUPAC Name |
1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJWYUDBXNNVLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920877 |
Source
|
Record name | 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112732-17-9 |
Source
|
Record name | 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 112732-17-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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